REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7][C:6]2=O.O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:6]1[CH:7]=[CH:8][N:9]=[C:10]2[C:5]=1[N:4]=[C:3]([O:2][CH3:1])[CH:12]=[CH:11]2
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Name
|
|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
|
COC=1N=C2C(C=CNC2=CC1)=O
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Name
|
|
Quantity
|
300 mL
|
Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene (2×100 mL)
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in ice-water (100 mL)
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (4×100 mL)
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Type
|
WASH
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Details
|
The combined organic extracts were washed with water (2×100 mL), saturated NaCl solution (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CN=C2C=CC(=NC12)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |